Mepivacaine hydrochloride

Descripción general

Descripción

El hidrocloruro de mepivacaína es un anestésico local que está químicamente relacionado con la bupivacaína pero farmacológicamente relacionado con la lidocaína. Se utiliza principalmente para la analgesia y la anestesia local o regional mediante infiltración local, técnicas de bloqueo nervioso periférico y técnicas neurales centrales, incluidos los bloqueos epidurales y caudales . El hidrocloruro de mepivacaína es eficaz tópicamente solo en dosis elevadas y, por lo tanto, no debe utilizarse por esta vía .

Métodos De Preparación

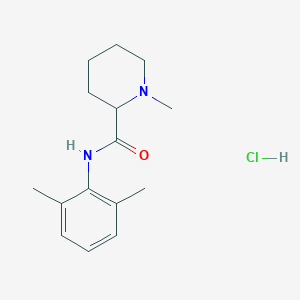

El hidrocloruro de mepivacaína se sintetiza mediante una serie de reacciones químicas. La ruta sintética generalmente implica la reacción de 2,6-dimetil anilina con cloruro de cloroacetilo para formar 2,6-dimetilfenil cloroacetato. Este intermedio luego se hace reaccionar con metilamina para producir N-(2,6-dimetilfenil)-1-metil-2-piperidinecarboxamida, que es la forma base de la mepivacaína. El paso final involucra la conversión de esta base a su sal de hidrocloruro haciéndola reaccionar con ácido clorhídrico .

Análisis De Reacciones Químicas

Metabolic Reactions

Mepivacaine undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, with three primary pathways:

- Key findings :

Synthetic Reactions

Mepivacaine’s industrial synthesis involves a two-step continuous flow process :

Step 1: Reductive Amination

- Reactants : Methyl pipecolinate, formaldehyde, formic acid.

- Conditions : 150°C, 45 min residence time, aqueous medium.

- Conversion : >99% .

| Molar Ratio (Pipecolic Acid:Formic Acid) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1:1325 (50% in H₂O) | 150 | >99 |

| 1:55 | 120 | 4 |

Step 2: Amide Coupling

- Reactants : N-methylpipecolinate, 2,6-dimethylaniline, n-BuLi.

- Conditions : Room temperature, 2-MeTHF solvent.

- Yield : 47% isolated yield after crystallization .

| Parameter | Optimal Value |

|---|---|

| n-BuLi equivalents | 2.0 |

| Reaction time | 20 seconds |

Stability and Degradation

- Hydrolysis Resistance : Stable in acidic/alkaline conditions (pH 3.3–6.8) due to the amide bond’s resilience .

- Oxidative Stability :

Key Research Insights

- Metabolic Efficiency : CYP1A2 polymorphisms may alter hydroxylation rates, affecting systemic accumulation .

- Synthetic Advancements : Flow chemistry reduces reaction time from hours to minutes, improving scalability .

- Environmental Impact : Solvent recovery in continuous synthesis reduces waste by 30% compared to batch methods .

Aplicaciones Científicas De Investigación

Dental Procedures

Mepivacaine is extensively utilized in dentistry for:

- Infiltration Anesthesia : Used to numb specific areas during dental procedures.

- Nerve Blocks : Effective in providing anesthesia for more extensive surgical interventions such as extractions or periodontal surgery .

Regional Anesthesia

Mepivacaine is indicated for:

- Epidural Anesthesia : Commonly used in obstetrics for labor analgesia.

- Peripheral Nerve Blocks : Employed in various surgical procedures to provide localized pain relief .

Pharmacological Properties

- Mechanism of Action : Mepivacaine blocks sodium channels, inhibiting nerve impulse propagation, leading to localized loss of sensation.

- Pharmacokinetics :

Data Table: Comparison of Local Anesthetics

| Property | Mepivacaine | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset of Action | Rapid (2-5 min) | Rapid (2-5 min) | Moderate (5-15 min) |

| Duration of Action | Intermediate (90-180 min) | Short (60-120 min) | Long (180-480 min) |

| Protein Binding | ~75% | ~60% | ~95% |

| Metabolism | Liver | Liver | Liver |

| Half-life | 1.9 - 3.2 hours | 1.5 - 2 hours | 3 - 5 hours |

Case Study 1: Dental Surgery

A clinical trial involving dental patients demonstrated that mepivacaine provided effective anesthesia during tooth extractions with minimal side effects. Patients reported high satisfaction levels regarding pain management during the procedure.

Case Study 2: Obstetric Analgesia

In a study assessing epidural administration of mepivacaine in laboring women, findings indicated that it significantly reduced pain without notable adverse effects on maternal or fetal health outcomes, showcasing its efficacy and safety profile in obstetric settings.

Mecanismo De Acción

El hidrocloruro de mepivacaína ejerce sus efectos bloqueando el inicio y la conducción de los impulsos nerviosos. Lo hace inhibiendo la entrada de iones de sodio a través de la membrana celular, lo que evita la despolarización necesaria para la propagación del potencial de acción y la función nerviosa posterior . El bloqueo en el canal de sodio es reversible, y cuando el fármaco se difunde lejos del axón, la función del canal de sodio se restaura y la propagación del nervio regresa .

Comparación Con Compuestos Similares

El hidrocloruro de mepivacaína es similar a otros anestésicos locales como la lidocaína, la bupivacaína y la ropivacaína. Tiene algunas propiedades únicas:

Lidocaína: La mepivacaína tiene una duración de acción más prolongada en comparación con la lidocaína pero una acción de inicio más lenta

Bupivacaína: La mepivacaína es menos potente que la bupivacaína pero tiene una acción de inicio más rápida

Ropivacaína: La mepivacaína tiene propiedades farmacocinéticas similares a la ropivacaína pero es menos cardiotóxica

Estas diferencias hacen que el hidrocloruro de mepivacaína sea una opción valiosa para aplicaciones clínicas específicas donde sus propiedades únicas son ventajosas.

Actividad Biológica

Mepivacaine hydrochloride is a widely used local anesthetic belonging to the amide class. It is primarily employed for infiltration and regional anesthesia in various medical and dental procedures. The biological activity of mepivacaine is characterized by its mechanism of action, pharmacokinetics, potential toxicities, and clinical implications.

Mepivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound's efficacy is attributed to its ability to penetrate neural tissues effectively, which is influenced by its physicochemical properties, such as pKa and hydrophobicity .

Pharmacokinetics

The pharmacokinetic profile of mepivacaine is crucial for understanding its biological activity:

- Absorption and Distribution : Mepivacaine is approximately 75% bound to plasma proteins. Its distribution varies based on the site of administration and blood flow characteristics. Higher concentrations are typically found in well-perfused organs like the liver, lungs, heart, and brain .

- Metabolism : The liver is the primary site for mepivacaine metabolism, predominantly via CYP1A2 enzymes. Metabolites include 3'-hydroxymepivacaine and 4'-hydroxymepivacaine, which are excreted as glucuronide or sulfate conjugates in urine .

- Half-Life : The half-life of mepivacaine ranges from 1.9 to 3.2 hours in adults and extends to approximately 8.7 to 9 hours in neonates .

Toxicity and Safety Profile

Despite its efficacy, mepivacaine can pose risks, particularly in cases of overdose or accidental intravenous administration. A notable case involved an infant who experienced seizures and cardiac arrest due to accidental intravenous mepivacaine application; the patient was successfully resuscitated using extracorporeal membrane oxygenation (ECMO) and lipid emulsion therapy .

Table 1: Case Study Summary

| Case Study Reference | Patient Age | Event Description | Outcome |

|---|---|---|---|

| Froehle et al., 2012 | Infant | Accidental intravenous application | Resuscitated with ECMO |

Clinical Applications

Mepivacaine has been shown to be effective in various clinical settings:

- Dental Procedures : Clinical evaluations indicate that mepivacaine provides satisfactory anesthesia for dental interventions without significant vasodilatory effects compared to other local anesthetics like lidocaine .

- Regional Anesthesia : It is commonly used for nerve blocks due to its favorable onset time and duration of action, making it suitable for both adult and pediatric patients .

Research Findings

Recent studies have explored the comparative efficacy of mepivacaine against other local anesthetics:

- A systematic review indicated that mepivacaine has comparable anesthetic potency to lidocaine but exhibits milder vasodilatory effects, which may enhance its utility in specific clinical scenarios .

Table 2: Comparative Efficacy of Local Anesthetics

| Anesthetic | Potency | Vasodilatory Effect | Duration of Action |

|---|---|---|---|

| Mepivacaine | Comparable to Lidocaine | Mild | Moderate |

| Lidocaine | Standard | Moderate | Moderate |

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96-88-8 (Parent) | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4031566 | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1722-62-9 | |

| Record name | Mepivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mepivacaine hydrochloride exert its anesthetic effect?

A1: this compound is a local anesthetic that works by reversibly binding to specific sodium ion channels on neuronal cell membranes. [] This binding inhibits the influx of sodium ions, which are essential for nerve impulse conduction. [] By blocking these channels, this compound effectively prevents the transmission of pain signals to the brain, leading to a loss of sensation in the targeted area. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H22N2O•HCl, and its molecular weight is 282.81 g/mol. []

Q3: Are there any specific spectroscopic techniques used to characterize this compound?

A3: Yes, several analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is a commonly used technique. [, ]

Q4: What is known about the stability of this compound under different conditions?

A4: Research has explored the stability of this compound under various stress conditions. Studies have investigated its degradation profile under acidic, alkaline, thermal, and oxidative conditions using stability-indicating HPLC methods. [] This research helps determine the appropriate storage conditions and shelf life of this compound formulations.

Q5: What factors influence the pharmacokinetics of this compound?

A5: Several factors can influence the pharmacokinetics of this compound, including:

- Route of Administration: The route of administration significantly affects mepivacaine's pharmacokinetic profile. For instance, epidural administration in pregnant women leads to rapid transfer across the placenta, with mepivacaine detectable in both maternal and umbilical cord blood. []

- Presence of Vasoconstrictors: Studies in diabetic patients indicated that the presence of a vasoconstrictor (levonordefrin) in the mepivacaine formulation led to statistically significant higher blood glucose levels compared to mepivacaine without a vasoconstrictor. []

Q6: Has the efficacy of this compound been evaluated in preclinical models?

A7: Yes, this compound has been studied in various animal models to assess its efficacy and safety. For instance, a study in horses with experimentally induced synovitis examined the analgesic and anti-inflammatory effects of intra-articular this compound. [] The results provided insights into its therapeutic potential in managing joint inflammation and pain in horses.

Q7: What are the potential toxic effects of this compound?

A8: While generally considered safe for its intended use, this compound, like other local anesthetics, can cause adverse effects if high systemic concentrations are reached. [, ] Studies have explored the potential for testicular damage in rats following this compound administration, highlighting the importance of careful dosing and administration. [, ]

Q8: Have there been efforts to develop novel drug delivery systems for this compound?

A8: Yes, researchers have explored innovative drug delivery strategies for this compound to enhance its therapeutic benefits. This includes the development of:

- Thermoreversible Gels: These gels offer a promising approach for sustained release and localized delivery of this compound. [, ] This delivery method is particularly beneficial for periodontal anesthesia, as it eliminates the need for needle injection and improves patient comfort.

- Intracervical Administration: Intracervical injection of this compound has been investigated as a method for providing effective pain relief during hysteroscopy. [, ]

Q9: What are some common analytical methods used for the determination of this compound?

A9: Various analytical methods are employed for the quantification of this compound in different matrices, including:

- Potentiometric Titration: This method utilizes a modified carbon paste ion-selective electrode for the determination of this compound in pharmaceutical preparations and biological fluids. []

- Reverse Phase HPLC: This widely used technique offers a simple, precise, rapid, and accurate approach for estimating this compound in injections. []

Q10: Are there alternative local anesthetics available for dental and medical procedures?

A10: Yes, several other local anesthetics are available, each with its own unique characteristics:

Q11: When was this compound first introduced as a local anesthetic?

A12: this compound emerged as a promising local anesthetic agent in the 1960s. Its rapid adoption stemmed from its favorable attributes, including a relatively long duration of action without the need for vasoconstrictors, enhanced potency compared to procaine, and reduced toxicity compared to lidocaine. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.